molecular formula C21H23N7OS B12208128 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B12208128
M. Wt: 421.5 g/mol
InChI Key: LFLWHKGHZZOEHZ-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a benzimidazole ring and a tetrazole ring. Compounds containing these rings are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole and tetrazole intermediates. The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives. The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can also interact with biological molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.

    Tetrazole derivatives: Used in pharmaceuticals for their ability to mimic carboxylic acids.

Uniqueness

What sets N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide apart is the combination of both benzimidazole and tetrazole rings in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to enhanced biological activity and therapeutic potential.

Properties

Molecular Formula

C21H23N7OS

Molecular Weight

421.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C21H23N7OS/c1-13(2)19(20-22-16-9-4-5-10-17(16)23-20)24-18(29)12-30-21-25-26-27-28(21)15-8-6-7-14(3)11-15/h4-11,13,19H,12H2,1-3H3,(H,22,23)(H,24,29)

InChI Key

LFLWHKGHZZOEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC(C3=NC4=CC=CC=C4N3)C(C)C

Origin of Product

United States

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